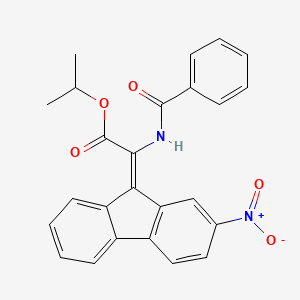![molecular formula C13H5ClF3N5O5 B4982172 N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine, commonly known as CTF or CTFDA, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive and selective probe that has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Applications De Recherche Scientifique
CTF has a wide range of scientific research applications, including the detection of protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the activation of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and immune response. CTF has also been used to study the activity of kinases, which are enzymes that play a critical role in cell signaling pathways.
Mécanisme D'action
CTF functions as a fluorescent probe that binds to specific molecules and emits light when excited by a particular wavelength of light. The mechanism of action of CTF involves the binding of the dye to a specific molecule, which causes a conformational change in the molecule. This conformational change results in a change in the fluorescence of the dye, which can be detected and measured.
Biochemical and Physiological Effects:
CTF has been shown to have a minimal effect on the biochemical and physiological processes that it is used to study. It is a non-toxic and non-invasive probe that can be used to study living cells and tissues without causing any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTF in lab experiments include its high sensitivity and selectivity, its ability to detect and measure specific molecules in real-time, and its non-toxic and non-invasive nature. The limitations of using CTF include its relatively low yield in synthesis, its high cost, and its limited compatibility with certain experimental conditions.
Orientations Futures
There are several future directions for the use of CTF in scientific research. One potential direction is the development of new synthesis methods that increase the yield and reduce the cost of the dye. Another direction is the exploration of new applications for CTF in the study of biological processes, such as the detection of protein-DNA interactions and the measurement of intracellular pH. Additionally, the development of new imaging techniques that can be used in conjunction with CTF could lead to new insights into the mechanisms of disease and the development of new therapies.
Méthodes De Synthèse
The synthesis of CTF involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dinitrophenylhydrazine in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with 4-nitrophthalic anhydride in the presence of a base to yield CTF. The overall yield of this synthesis method is approximately 40%.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5O5/c14-7-2-1-5(3-6(7)13(15,16)17)18-10-8(21(23)24)4-9(22(25)26)11-12(10)20-27-19-11/h1-4,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPRZRITJGCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)


![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)

![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
